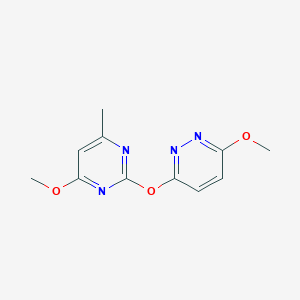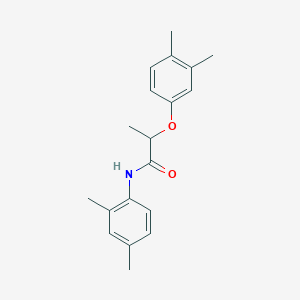
3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine
Overview
Description
3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine is a heterocyclic compound that belongs to the class of diazines This compound is characterized by the presence of both pyridazine and pyrimidine rings, which are fused together through an oxygen bridge
Scientific Research Applications
3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of an appropriate amidine with a β-dicarbonyl compound.
Coupling of Pyridazine and Pyrimidine Rings: The final step involves the coupling of the pyridazine and pyrimidine rings through an oxygen bridge. This can be achieved by reacting the methoxy-substituted pyridazine with the methoxy-substituted pyrimidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can also help in optimizing reaction conditions and identifying the most efficient catalysts for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine and pyrimidine rings can be reduced to form dihydropyridazine and dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine and dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The presence of methoxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6-methyl-4-nitro-pyridazine
- 3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine
Uniqueness
3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine is unique due to the presence of both pyridazine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-2-(6-methoxypyridazin-3-yl)oxy-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-6-10(17-3)13-11(12-7)18-9-5-4-8(16-2)14-15-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPWUCMKYRMJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=NN=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine](/img/structure/B4053240.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B4053241.png)


![5-(3-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4053264.png)
![1-[4-[4-(2-Bromobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B4053272.png)
![N-(2-methylcyclohexyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4053280.png)

![(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053292.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}-2-phenylpropanamide](/img/structure/B4053299.png)
![methyl 11-(3-bromophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4053307.png)

![4-ethoxy-3-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B4053319.png)
